9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine
Description
9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine is a heterocyclic organic compound featuring a carbazole core substituted with an ethyl group at the 9-position and a pyrimidine-thiophene moiety at the 3-position. This compound is synthesized via Buchwald-Hartwig amination, employing palladium catalysts such as Pd(OAc)₂ and phosphine ligands (e.g., tri-tert-butylphosphonium tetrafluoroborate) in anhydrous toluene under inert conditions . Its structural design integrates electron-rich carbazole and electron-deficient pyrimidine-thiophene units, making it a promising candidate for hole-transporting materials (HTMs) in organic solar cells (OSCs) .
Key structural attributes include:
- Carbazole backbone: Enhances thermal stability and hole-transport properties due to its planar, conjugated structure.
- Thiophene-pyrimidine substituent: Introduces electron-withdrawing characteristics, improving charge carrier mobility.
- Ethyl group: Provides steric hindrance, reducing molecular aggregation and enhancing solubility in organic solvents.
Properties
CAS No. |
920527-89-5 |
|---|---|
Molecular Formula |
C22H18N4S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
9-ethyl-N-(6-thiophen-3-ylpyrimidin-4-yl)carbazol-3-amine |
InChI |
InChI=1S/C22H18N4S/c1-2-26-20-6-4-3-5-17(20)18-11-16(7-8-21(18)26)25-22-12-19(23-14-24-22)15-9-10-27-13-15/h3-14H,2H2,1H3,(H,23,24,25) |
InChI Key |
WENKFMNXTJPSJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=NC=NC(=C3)C4=CSC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Alkylation and Nitration
The initial step often involves the alkylation of carbazole to form 9-ethylcarbazole, which can be achieved through:
Alkylation : The reaction of carbazole with ethyl bromide in the presence of potassium hydroxide in acetone leads to 9-ethylcarbazole.
Nitration : Nitration of 9-ethylcarbazole using nitric acid in a solvent like dichloroethane produces 3-nitro-9-ethylcarbazole. This compound serves as an intermediate for further reactions.
Reduction Reactions
Following nitration, the nitro group can be reduced to an amino group:
- Reduction : The reduction of 3-nitro-9-ethylcarbazole can be performed using tin and hydrochloric acid, yielding 3-amino-9-ethylcarbazole.
Formation of Pyrimidine and Thiophene Derivatives
The next step involves the formation of the pyrimidine and thiophene moieties:
- Pyrimidine Synthesis : The condensation of 4,6-dichloropyrimidine with an appropriate amine derivative leads to the formation of pyrimidine derivatives that can be substituted with thiophene groups.
Final Coupling Reaction
The final coupling step is crucial for forming the target compound:
- Coupling Reaction : The reaction between 3-amino-9-ethylcarbazole and a thiophene-substituted pyrimidine is typically conducted under basic conditions using a coupling reagent such as HATU or similar agents to facilitate amide bond formation.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Alkylation | Ethyl bromide, KOH | Acetone, RT | Variable |
| 2 | Nitration | Nitric acid | DCE, 0°C | Variable |
| 3 | Reduction | Sn/HCl | Reflux | High |
| 4 | Coupling | HATU | Basic conditions | High |
Recent studies have highlighted various approaches to synthesize derivatives similar to 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine. These methods often focus on optimizing reaction conditions to improve yields and reduce by-products.
For instance, microwave-assisted synthesis has been reported as an efficient method for creating similar compounds, significantly reducing reaction times while maintaining high yields. Moreover, the use of ionic liquids as solvents has been explored to enhance solubility and reactivity during coupling reactions.
The preparation of 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine involves a series of well-established organic reactions including alkylation, nitration, reduction, and coupling reactions. Each step requires careful optimization to achieve high yields and purity. Ongoing research continues to refine these methods, making them more efficient and environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amine at position 3 of the carbazole core acts as a nucleophile, enabling reactions with electrophiles such as isocyanates, acid chlorides, and carbonyl compounds.
Key Examples:
-
Urea Formation :
Reaction with 2-isocyanatoethyl methacrylate in CH₂Cl₂ yields 2-(3-(9-ethyl-9H-carbazol-3-yl)ureido)ethyl methacrylate, a fluorescent monomer used in optoelectronic materials .
Conditions : Room temperature, methylene chloride solvent, 12–24 hours. -
Acetamide Derivatives :
Treatment with chloroacetyl chloride in THF (with triethylamine) produces 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide. Subsequent nucleophilic substitution with phenols or 8-hydroxyquinoline yields antimicrobial agents .
Typical Yield : 70–78% .
Table 1: Nucleophilic Reactions of the Amino Group
Cyclization Reactions
The amino group and adjacent carbons (C-2, C-4) participate in cyclizations to form fused heterocycles.
Mechanistic Pathways:
-
Thiazolidin-4-one Formation :
Condensation with aromatic aldehydes and 2-mercaptoacetic acid in dry ether (with DCC) produces thiazolidin-4-ones, which exhibit antitumor activity .
Conditions : Room temperature, 6–8 hours. -
Pyrido[3,2-b]carbazole Synthesis :
Reaction with 2-cyano-3-(N,N-dimethylamino)propenethioamide in ethanol forms pyrido-carbazole derivatives, explored for antiviral applications .
Table 2: Cyclization Reactions
| Reactants | Product | Key Feature | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde + 2-mercaptoacetic acid | Thiazolidin-4-one | Antitumor activity | 65% | |
| Propargyl aldehyde | Chromeno-pyrido-carbazole | Fluorescent probe | 72% |
Electrophilic Substitution on Thiophene and Pyrimidine
The thiophene and pyrimidine rings undergo electrophilic substitution due to their electron-rich nature.
-
Thiophene Reactivity :
Sulfonation or halogenation occurs at the α-position of thiophene. For example, reaction with Cl₂ in acetic acid yields 2-chloro-thiophene derivatives. -
Pyrimidine Functionalization :
Nitration at the pyrimidine ring’s C-5 position is achieved using HNO₃ in H₂SO₄ at 0°C .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, though this requires prior halogenation.
-
Suzuki-Miyaura Coupling :
Bromination at C-4 of the carbazole core enables cross-coupling with aryl boronic acids, forming biaryl structures for OLED applications.
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of carbazole compounds exhibit anticancer properties. The structural features of 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine may contribute to its potential as an anticancer agent. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Compounds containing thiophene and pyrimidine moieties have demonstrated antimicrobial activity against various pathogens. The presence of these functional groups in the target compound suggests potential effectiveness against bacterial and fungal infections .
- Neuroprotective Effects : There is growing interest in the neuroprotective effects of carbazole derivatives. Preliminary studies suggest that compounds like 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine may protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of carbazole derivatives make them suitable for use in OLEDs. The compound's ability to facilitate charge transport can enhance the efficiency and brightness of OLED devices .
- Photovoltaic Cells : Research into organic photovoltaic materials has identified carbazole-based compounds as promising candidates due to their favorable absorption properties and charge mobility, which are critical for solar cell efficiency .
Synthesis and Characterization
The synthesis of 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine involves multi-step reactions typically starting from commercially available precursors. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yield and efficiency . Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Anticancer Studies : A study demonstrated that a related carbazole derivative exhibited significant cytotoxicity against various cancer cell lines, indicating that similar modifications could enhance the activity of 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine in cancer therapy .
- Material Performance in OLEDs : Experimental results showed that incorporating thiophene into the molecular structure improved the luminescent properties of carbazole-based materials, suggesting that 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine could enhance device performance when used in OLED applications .
Mechanism of Action
The mechanism of action of 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Electronic Properties: Replacement of thiophene (in the target compound) with methoxyphenyl (e.g., in 9-Ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine) introduces stronger electron-donating effects, lowering ionization potentials (IPs) and improving hole injection in solar cells . Thiophene-pyrimidine groups (target compound) enhance charge transfer due to their electron-deficient nature compared to methoxyphenyl analogues .
Thermal Stability :
- Branched derivatives like V1387 and V1424 exhibit higher Tg (160–180°C) and Td (>400°C) due to rigid fluorenylidene cores, outperforming linear carbazole derivatives in thermal resilience .
Biological Activity :
- Carbazole-Schiff base hybrids (e.g., (E)-9-ethyl-N-(1,3-diphenylpyrazol-4-ylmethylene)-9H-carbazol-3-amine) demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), whereas thiophene-pyrimidine derivatives lack reported biological efficacy, highlighting substituent-dependent functionality .
Biological Activity
9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine is a complex organic compound characterized by its unique structural features, including a carbazole moiety with an ethyl group and a pyrimidine ring linked to a thiophene. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine is with a molecular weight of approximately 370.5 g/mol. The presence of heteroatoms such as nitrogen and sulfur suggests diverse reactivity and potential applications in pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 920527-89-5 |
Biological Activity
Recent studies have indicated several promising biological activities associated with this compound, primarily through its interactions with various biological targets.
Antimicrobial Activity
Research has shown that derivatives of carbazole compounds exhibit antimicrobial properties. For instance, related compounds have demonstrated significant activity against various bacterial strains, suggesting that 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine may also possess similar properties. A study highlighted that certain carbazole derivatives displayed potent antimicrobial activity with minimal cytotoxicity against mammalian cells, indicating their potential as therapeutic agents .
Anticancer Potential
The anticancer properties of carbazole derivatives have been extensively studied. For example, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, was shown to inhibit the growth of melanoma cells through the reactivation of the p53 pathway, leading to increased apoptosis in cancer cells . It is plausible that 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine may exhibit similar mechanisms of action due to its structural similarities.
The biological activity of 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Binding : Its structure suggests potential binding to various receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels in cells, which can lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine:
Study on Antimicrobial Activity
A comparative study evaluated various carbazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the carbazole ring significantly enhanced antimicrobial activity while maintaining low cytotoxicity levels against human cell lines .
Evaluation of Anticancer Effects
In vitro assays conducted on related compounds revealed their ability to induce apoptosis in cancer cell lines through caspase activation pathways. This suggests that 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine could similarly promote apoptotic mechanisms in malignancies .
Q & A
Q. What advanced purification techniques improve compound purity?
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to separate regioisomers .
- Recrystallization : Use mixed solvents (e.g., CHCl₃/MeOH) to remove residual Pd catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
